1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone
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Overview
Description
1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone is a synthetic compound characterized by the presence of an adamantyl group attached to a benzofuran ring with an amino substituent.
Preparation Methods
The synthesis of 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone involves several steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The adamantyl group is then introduced through a series of reactions, including Friedel-Crafts acylation and subsequent functional group transformations .
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and reaction conditions to streamline the process and reduce costs .
Chemical Reactions Analysis
1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone involves its interaction with specific molecular targets and pathways. The compound’s adamantyl group provides stability and enhances its binding affinity to target proteins, while the benzofuran ring contributes to its biological activity. The amino group can form hydrogen bonds with target molecules, facilitating its interaction with enzymes and receptors .
Comparison with Similar Compounds
1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents, leading to variations in their biological activities and applications.
Adamantane derivatives: Compounds with an adamantyl group exhibit unique properties, including enhanced stability and lipophilicity, making them useful in various applications.
Amino-substituted compounds: The presence of an amino group in these compounds allows for diverse chemical reactions and interactions with biological targets.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its wide range of applications and potential as a versatile research tool .
Properties
IUPAC Name |
1-adamantyl-(3-amino-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c20-16-14-3-1-2-4-15(14)22-17(16)18(21)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUNGHXPIAJOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C5=CC=CC=C5O4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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